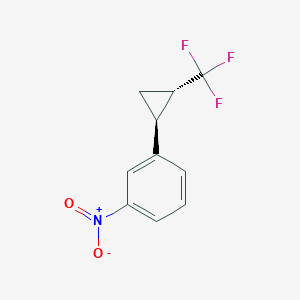

(+/-)-1-Nitro-3-(trans-2-(trifluoromethyl)cyclopropyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(+/-)-1-Nitro-3-(trans-2-(trifluoromethyl)cyclopropyl)benzene” is a benzene derivative with a nitro group and a trifluoromethyl-substituted cyclopropyl group .

Synthesis Analysis

The synthesis of similar compounds often involves the use of boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation of these esters is a common step in the synthesis of such compounds .Molecular Structure Analysis

The molecular structure of this compound likely involves a benzene ring substituted with a nitro group and a trifluoromethyl-substituted cyclopropyl group .Chemical Reactions Analysis

The compound may undergo various chemical reactions, including those involving the nitro group, the benzene ring, or the trifluoromethyl-substituted cyclopropyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure .Scientific Research Applications

Synthesis and Precursor Role

(+/-)-1-Nitro-3-(trans-2-(trifluoromethyl)cyclopropyl)benzene is used in various synthetic processes. It acts as a precursor in the synthesis of heterocycles such as imidazoles, quinoxalines, and benzo[1,4]thiazines (Selvi & Srinivasan, 2014). Its derivatives are employed in nickel-catalyzed homoallylation of aldehydes with 1,3-dienes, showcasing regioselective and stereoselective properties (Kimura et al., 2006).

Inclusion Complex Formation

1,3,5-Triaroylbenzenes, derivatives of the compound, form crystalline inclusion complexes with substances like CH2Cl2 and DMSO. These complexes are facilitated by C–H···O hydrogen bonding, highlighting its potential in creating specific molecular interactions (Pigge, Zheng, & Rath, 2000).

Molecular Electronic Device Component

This compound is also explored in the realm of molecular electronics. A molecule containing a nitroamine redox center, closely related to the compound , demonstrated significant potential in electronic devices. It exhibited negative differential resistance and a high on-off peak-to-valley ratio (Chen, Reed, Rawlett, & Tour, 1999).

Radiolysis Applications

Nitrous oxide, similar in structure to the compound, has been utilized as an electron scavenger in the radiolysis of hydrocarbons, indicating potential uses of related nitro compounds in chemical reactions involving radiation (Sato, Yugeta, Shinsaka, & Terao, 1966).

Catalysis

Another application is in the field of catalysis. A copper-based metal-organic framework using 5-nitro-1,2,3-benzenetricarboxylic acid (related to the compound) was found to be an effective catalyst for enamination of β-ketoesters, demonstrating the compound's potential in catalytic processes (Zhao et al., 2013).

Miscellaneous Applications

- Synthesis of 2,4,5-trisubstituted oxazoles using trans-2-aryl-3-nitro-cyclopropane-1,1-dicarboxylates (Selvi & Srinivasan, 2014).

- Preparation of 2-nitro-cyclopropyl-1-carbonyl compounds from unsaturated carbonyl compounds and nitromethane, forming unique moieties in biologically active compounds (Ghosh et al., 2023).

Mechanism of Action

Target of Action

The compound is known to be involved in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . The success of these reactions originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Mode of Action

In the context of SM cross-coupling reactions, the compound likely interacts with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound is known to participate in sm cross-coupling reactions , which are key processes in the synthesis of various organic compounds .

Action Environment

The success of sm cross-coupling reactions, in which the compound participates, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-nitro-3-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO2/c11-10(12,13)9-5-8(9)6-2-1-3-7(4-6)14(15)16/h1-4,8-9H,5H2/t8-,9+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHBWUJBSDNVHTQ-BDAKNGLRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(F)(F)F)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]1C(F)(F)F)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![B-[4-[[[(4-chlorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid](/img/structure/B2868827.png)

![3,5-dimethyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2868828.png)

![2-[2-(acetylamino)-2-deoxyhexopyranosyl]-4,5-diphenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2868831.png)

![Tert-butyl (3AS,9BR)-1H,3H,3AH,4H,5H,9BH-pyrrolo[3,4-C]quinoline-2-carboxylate](/img/structure/B2868835.png)

![N-[4-(3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methoxyphenyl)-3-ethylisoxazol-5-yl]acetamide](/img/structure/B2868837.png)

![7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2868839.png)